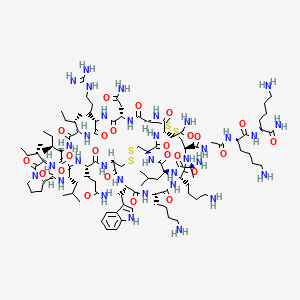

Tertiapin LQ

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Blocker of Kir1.1 channels; displays >250-fold selectivity for Kir1.1 (Kd values are 1.1, 274 and 361 nM for Kir1.1, Kir3.1/3.2 and Kir3.1/3.4 respectively).

科学的研究の応用

Cardiac Myocyte Ion Channels

Tertiapin LQ, a peptide derived from honey bee venom, has shown significant potency in blocking muscarinic K+ channels in rabbit cardiac myocytes. This specific blocking action plays a role in parasympathetic regulation of the heartbeat and has implications for understanding cardiac functions (Kitamura et al., 2000).

Blockade of Large Conductance K+ Channels

Research on Tertiapin-Q, a derivative of Tertiapin LQ, revealed its ability to inhibit recombinant human voltage-dependent Ca2+-activated large conductance K+ channels, as well as mouse inwardly rectifying GIRK1+GIRK2 channels. This action has potential therapeutic implications, especially in pain physiology and therapy (Kanjhan et al., 2005).

Stability and Functional Similarity

The stability and functional similarity of Tertiapin-Q to native Tertiapin make it a valuable molecular probe for studying inward-rectifier K+ channels (Jin & Lu, 1999).

Interaction with Kir3.2 Channel

Tertiapin LQ has been studied for its binding interaction with the Kir3.2 channel, a type of inward rectifier K+ channel. Molecular dynamics simulations have helped understand the binding mode and the key residues responsible for Tertiapin's selectivity (Li, Chen, & Chung, 2016).

Mechanisms of Channel Inhibition

Further research into Tertiapin-Q's interaction with inward-rectifier K+ channels provided insights into its molecular mechanisms of channel inhibition. This research underscores its potential as a pharmacological tool (Jin, Klem, Lewis, & Lu, 1999).

Interaction with Calmodulin

Tertiapin shows specific interaction with calmodulin in the presence of Ca2+, affecting the calmodulin-cAMP phosphodiesterase system. This interaction may be crucial for understanding Tertiapin's toxic effects in nervous tissue (Miroshnikov et al., 1983).

Role in Cardiac Conduction

The bee venom peptide Tertiapin has been implicated in the modulation of cardiac conduction, particularly in acetylcholine-induced atrioventricular blocks. This highlights its potential role in cardiac arrhythmias (Drici et al., 2000).

Molecular Determinants in Neuronal Kir3.2 Channels

Research has focused on understanding how Tertiapin blocks neuronal Kir3.2 channels at the molecular level. This could aid in the development of peptide variants for specific Kir channel blocking properties (Patel, Kuyucak, & Doupnik, 2020).

Immunoproteomics and Antigenic Epitope Prediction

Tertiapin has been studied for its immunological properties and potential in gene therapy or recombinant DNA vaccines targeting multiple antigenic components (Gomase, Phadnis, & Ghatak, 2009).

特性

製品名 |

Tertiapin LQ |

|---|---|

分子式 |

C106H179N33O24S4 |

分子量 |

2428.03 |

IUPAC名 |

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-45-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide |

InChI |

InChI=1S/C106H179N33O24S4/c1-12-56(8)83-103(161)137-84(57(9)13-2)104(162)138-85(58(10)14-3)105(163)139-42-26-34-78(139)102(160)131-70(44-55(6)7)94(152)126-68(35-36-79(112)140)92(150)133-75-51-166-167-52-76(134-95(153)69(43-54(4)5)127-87(145)59(11)111)100(158)130-73(47-81(114)142)98(156)135-77(101(159)129-72(46-80(113)141)97(155)125-67(93(151)136-83)33-25-41-118-106(116)117)53-165-164-50-74(88(146)120-49-82(143)121-64(30-18-22-38-108)89(147)122-63(86(115)144)29-17-21-37-107)132-91(149)66(32-20-24-40-110)123-90(148)65(31-19-23-39-109)124-96(154)71(128-99(75)157)45-60-48-119-62-28-16-15-27-61(60)62/h15-16,27-28,48,54-59,63-78,83-85,119H,12-14,17-26,29-47,49-53,107-111H2,1-11H3,(H2,112,140)(H2,113,141)(H2,114,142)(H2,115,144)(H,120,146)(H,121,143)(H,122,147)(H,123,148)(H,124,154)(H,125,155)(H,126,152)(H,127,145)(H,128,157)(H,129,159)(H,130,158)(H,131,160)(H,132,149)(H,133,150)(H,134,153)(H,135,156)(H,136,151)(H,137,161)(H,138,162)(H4,116,117,118)/t56-,57-,58-,59-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1 |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC(C)C)C(C)CC)C(C)CC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。